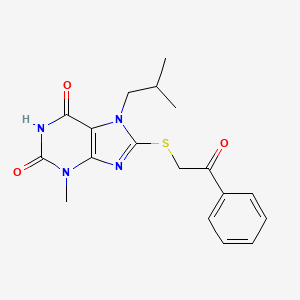

7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative characterized by:

- Isobutyl group at position 7: Enhances lipophilicity and steric bulk.

- Methyl group at position 3: Stabilizes the purine core through electron-donating effects.

Its structural uniqueness lies in the combination of these substituents, which may influence pharmacological properties such as target binding, metabolic stability, and solubility.

Properties

IUPAC Name |

3-methyl-7-(2-methylpropyl)-8-phenacylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-11(2)9-22-14-15(21(3)17(25)20-16(14)24)19-18(22)26-10-13(23)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,20,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTSOBCWGDNSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and an appropriate amine, followed by cyclization.

Substitution Reactions: The isobutyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides in the presence of a base.

Thioether Formation: The phenylethylthio group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Scalability: Ensuring the reactions are scalable for large-scale production, which may involve continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylethylthio group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate for substitution reactions.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction of carbonyl groups.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its purine structure.

Receptor Binding: Investigated for binding to specific receptors in biological systems.

Medicine

Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

Material Science:

Mechanism of Action

The mechanism of action of 7-isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The purine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The phenylethylthio group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

Analysis :

- Isobutyl vs. Isopentyl : The target’s shorter chain (isobutyl) may reduce membrane permeability compared to isopentyl analogs but improve solubility .

- Aromatic vs. Aliphatic Substituents : Benzyl/chlorobenzyl groups () introduce aromaticity for target binding but may increase susceptibility to oxidative metabolism.

Substituent Variations at Position 8

Analysis :

- Thioether vs. Amino Groups: The target’s thioether linkage may improve stability over amino analogs (e.g., ), though amino groups could enhance solubility.

Melting Points and Solubility

- Trifluoropropyl analog : Melting point = 140°C (), suggesting high crystallinity.

- 7-Benzyl analog : Likely lower solubility due to aromatic bulk ().

Binding and Activity

- A smaller purine-2,6-dione derivative (compound 1 in ) exhibited superior binding to SARS-CoV-2 main protease due to optimized cavity fit, highlighting the trade-off between substituent bulk and target engagement.

- The target’s 2-oxo-2-phenylethylthio group may hinder binding in confined active sites but could be advantageous in larger pockets.

Biological Activity

7-Isobutyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its unique structure, characterized by an isobutyl group, a methyl group, and a phenylthio moiety, contributes significantly to its biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Modulation of the Wnt Signaling Pathway

Research indicates that this compound significantly influences the Wnt signaling pathway, which is crucial for cellular processes such as proliferation and differentiation. Aberrant Wnt signaling is often implicated in various cancers. Therefore, compounds that can modulate this pathway hold therapeutic potential for cancer treatment.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent anticancer properties. For instance:

- Cell Proliferation Inhibition : The compound has shown effective inhibition of cell proliferation in several cancer cell lines at concentrations as low as 10 µM.

- Mechanism of Action : Further investigations suggest that it induces apoptosis in cancer cells while sparing normal cells, highlighting its selectivity and potential as a therapeutic agent .

Study 1: In Vitro Efficacy

A study assessed the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those observed for standard chemotherapeutics. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Study 2: In Vivo Models

In murine models of breast cancer, administration of the compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis markers within tumor tissues.

Data Tables

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

Methodological Answer:

- Step 1: Precursor Selection

Start with a 7-isobutyl-3-methylxanthine scaffold. Introduce the 8-thioether group via nucleophilic substitution using 2-oxo-2-phenylethylthiol under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the thiol group . - Step 2: Solvent and Catalyst Optimization

Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity. Catalytic bases like K₂CO₃ or DBU can improve reaction efficiency . - Step 3: Purification

Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use ¹H and ¹³C NMR to confirm substituent positions. Key signals: - Fourier-Transform Infrared Spectroscopy (FTIR):

Identify functional groups: - Mass Spectrometry (MS):

High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies:

- Critical Parameters:

- Degradation is accelerated under acidic (pH < 3) or alkaline (pH > 9) conditions due to hydrolysis of the thioether or purine ring .

Q. What computational tools are suitable for predicting the drug-likeness and ADMET properties of this compound?

Methodological Answer:

- Software Recommendations:

- Chemicalize.org (ChemAxon): Predicts logP, solubility, and Lipinski’s Rule of Five compliance .

- SwissADME: Evaluates bioavailability and blood-brain barrier penetration.

- Key Parameters to Monitor:

- logP < 5 (optimal for permeability).

- Polar surface area < 140 Ų (indicates oral bioavailability) .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

Methodological Answer:

- Interlaboratory Validation:

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of modifications at the 8-position thioether group?

Methodological Answer:

- SAR Strategy:

Example SAR Table:

| 8-Substituent | IC₅₀ (A₁ Receptor, nM) | logP |

|---|---|---|

| Phenylethylthio (target) | 120 ± 15 | 2.8 |

| Cyclohexylthio | 85 ± 10 | 3.2 |

| 4-Chlorophenylthio | 45 ± 5 | 3.5 |

Q. What strategies are recommended for resolving contradictions between in silico predictions and experimental biological activity data?

Methodological Answer:

- Root-Cause Analysis:

- Validate computational models with known inhibitors (e.g., theophylline derivatives).

- Re-examine assay conditions (e.g., buffer ionic strength, cell line specificity) .

- Iterative Design:

- Use molecular dynamics (MD) simulations to refine docking poses.

- Synthesize analogs with adjusted substituent polarity to match predicted binding modes .

Q. How can the regioselectivity of nucleophilic substitution at the 8-position be controlled during synthesis?

Methodological Answer:

Q. What experimental approaches can elucidate the metabolic pathways of this compound in hepatic microsomes?

Methodological Answer:

Q. How can researchers design analogs to mitigate off-target effects on phosphodiesterase (PDE) enzymes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.